Tetramethylammonium borohydride

説明

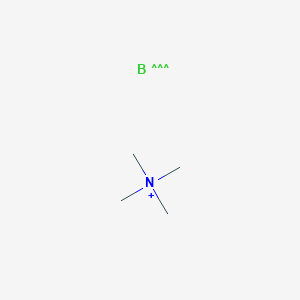

Structure

3D Structure of Parent

特性

InChI |

InChI=1S/C4H12N.B/c1-5(2,3)4;/h1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQBZLPZXCVNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-].C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937556 | |

| Record name | N,N,N-Trimethylmethanaminium tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetramethylammonium borohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19853 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16883-45-7 | |

| Record name | Tetramethylammonium borohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, tetrahydroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Trimethylmethanaminium tetrahydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium tetrahydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies

Ion Metathesis Reaction Pathways

Ion metathesis, or double displacement, stands as a cornerstone for the synthesis of tetramethylammonium (B1211777) borohydride (B1222165). This approach involves the reaction of a tetramethylammonium salt with a borohydride salt, leading to the precipitation of the desired product or a byproduct, thereby driving the reaction to completion.

A common and straightforward method for synthesizing tetramethylammonium borohydride involves the reaction between an alkali metal borohydride, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄), and a tetramethylammonium halide, typically the chloride ([(CH₃)₄N]Cl) or bromide ([(CH₃)₄N]Br). wikipedia.org The general reaction is represented as:

M[BH₄] + [(CH₃)₄N]X → [(CH₃)₄N][BH₄] + MX (where M = Na, Li; X = Cl, Br)

The success of this method is often dictated by the solubility differences between the reactants and products in a chosen solvent. For instance, the reaction can be carried out in aqueous or alcoholic solutions. However, the separation of the product from the resulting alkali metal halide (MX) can be challenging due to comparable solubilities, which may affect the final purity of the this compound.

An alternative ion metathesis route utilizes tetramethylammonium hydroxide (B78521) ([(CH₃)₄N]OH) as the source of the cation. One documented approach involves the direct reaction of tetramethylammonium hydroxide with sodium borohydride. wikipedia.org This method can be advantageous as the resulting sodium hydroxide byproduct has different solubility characteristics compared to the desired borohydride, potentially simplifying purification.

While the direct use of boric acid (H₃BO₃) with tetramethylammonium hydroxide is a conceivable pathway, it is less commonly documented for the direct synthesis of the borohydride. The reaction would likely proceed through the formation of a borate (B1201080) salt, which would then require a subsequent reduction step. A more direct, albeit less explored, avenue could involve the use of boric acid esters, such as trimethyl borate (B(OCH₃)₃), which are known precursors in the synthesis of borohydrides. wikipedia.orgresearchgate.net The reaction with tetramethylammonium hydroxide would theoretically proceed as follows, although specific research on this direct route for this compound is not widely available:

B(OR)₃ + [(CH₃)₄N]OH + 3H₂O → [(CH₃)₄N][B(OH)₄] + 3ROH (followed by reduction)

Further research is required to establish the viability and efficiency of this specific pathway.

The choice of solvent is critical in ion metathesis reactions to maximize yield and purity. Organic borohydrides are often soluble in a wide array of solvents, which facilitates their application in salt metathesis reactions. google.comnih.gov For the synthesis of related phosphonium (B103445) borohydrides, a two-step solvent-mediated process has been described, which could be adapted for this compound. This involves an initial reaction to form a precursor with a weakly coordinating anion, followed by a metathesis reaction with a borohydride salt in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov

The use of a solvent in which the desired product is sparingly soluble allows for its precipitation and easy separation from the more soluble byproducts. For instance, in the synthesis of a tetramethylphosphonium borohydride, the product precipitated in a microcrystalline form from dichloromethane, while the byproduct remained in solution. nih.gov Careful selection of the solvent system is paramount to control the reaction kinetics and facilitate product isolation. The solubility of the reactants and products in various solvents is a key consideration, as outlined in the following table for a related system:

| Compound | Solvent | Solubility |

| Reactant A | Dichloromethane | Soluble |

| Reactant B | Dichloromethane | Sparingly Soluble |

| Product | Dichloromethane | Insoluble |

| Byproduct | Dichloromethane | Soluble |

| This table illustrates a generalized solvent system for effective product separation in a solvent-mediated metathesis reaction. |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical energy from ball milling to induce chemical reactions, offers a solvent-free alternative for the preparation of this compound. This method is particularly appealing from a green chemistry perspective as it minimizes solvent waste. The general principle involves milling a solid mixture of an alkali metal borohydride with a tetramethylammonium halide. google.comresearchgate.net

The reaction is driven by the formation of a stable crystal lattice of the byproduct, such as lithium chloride (LiCl) or sodium chloride (NaCl), which provides the thermodynamic driving force. rsc.org However, the success of mechanochemical synthesis is not always guaranteed and can be sensitive to the specific reactants. For instance, attempts to synthesize tetramethylphosphonium borohydride via mechanochemical milling of the corresponding bromide with lithium borohydride were reported to be unsuccessful, suggesting that the difference in lattice energies may not always be sufficient to drive the reaction to completion without a solvent. google.com

The parameters of the mechanochemical process, such as milling time, frequency, and the use of rest periods to prevent overheating, are crucial for the successful formation of the desired product and to avoid thermal decomposition. google.com For the synthesis of other borohydrides, optimization of parameters like rotational speed, ball-to-powder ratio, and molar ratios of reactants has been shown to significantly impact the yield. researchgate.net

Electrochemical Synthesis Considerations

Electrochemical methods present a potential, though not extensively explored, route for the synthesis of this compound. The synthesis would likely involve the electrochemical generation of the tetramethylammonium cation, which then reacts with a borohydride source. A relevant established process is the electrochemical synthesis of tetramethylammonium hydroxide from a tetramethylammonium salt using a cell with a cation-exchange membrane. google.com This process allows for the continuous production of a high-purity hydroxide solution.

Theoretically, this electrochemically generated tetramethylammonium hydroxide could then be used in a subsequent metathesis reaction with a borohydride salt as described in section 2.1.2. Direct electrochemical synthesis of this compound in a single step is not well-documented and would require the development of a suitable electrochemical cell design and electrolyte system. The electrochemical stability of quaternary ammonium (B1175870) salts is a critical factor, and they are known to have wide electrochemical windows, making them suitable for use as supporting electrolytes in various electrochemical applications. researchgate.netsacheminc.com

Optimization of Reaction Conditions for Purity and Yield

Achieving high purity and yield is a central goal in any synthetic procedure. For the synthesis of quaternary ammonium borohydrides, several factors can be optimized.

In ion metathesis reactions , the stoichiometry of the reactants is a critical parameter. Using a slight excess of one reactant can help drive the reaction to completion. The reaction temperature and time also play significant roles. For instance, in the synthesis of tetraethylammonium (B1195904) borohydride, a related compound, post-reaction purification involves solvent evaporation under vacuum followed by recrystallization from ethanol (B145695) or methanol (B129727) to remove sodium hydroxide impurities, leading to a purity of over 95%.

For mechanochemical synthesis , the optimization of operational parameters is key to maximizing the yield. Studies on the mechanochemical regeneration of sodium borohydride have shown that rotational speed, milling time, and the ball-to-powder ratio are all influential factors. researchgate.net For example, a yield of 90% was achieved with a 20% reduction in rotational speed compared to previously reported methods. researchgate.net

The purification of the final product is often the most critical step for obtaining high-purity this compound. Recrystallization from a suitable solvent is a common technique. The choice of solvent is crucial, as the product should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature, while impurities should either remain in solution or be easily filtered off. Washing the crude product with a solvent in which the desired compound is insoluble can also effectively remove soluble impurities.

The following table presents a hypothetical optimization study for the synthesis of this compound via ion metathesis, illustrating the effect of different parameters on yield and purity.

| Entry | Reactant Ratio ([(CH₃)₄N]X : MBH₄) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1:1 | Water | 25 | 4 | 75 | 90 |

| 2 | 1:1.1 | Water | 25 | 4 | 82 | 92 |

| 3 | 1:1.1 | Ethanol | 50 | 2 | 88 | 95 |

| 4 | 1:1.1 | Ethanol/Water (9:1) | 50 | 2 | 91 | 97 |

| 5 | 1:1.1 | Ethanol/Water (9:1) | 60 | 1 | 85 | 96 |

| This interactive data table showcases hypothetical research findings on the optimization of reaction conditions. |

Crystallographic Analysis and Structural Elucidation

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scielo.brmsu.edu For tetramethylammonium (B1211777) borohydride (B1222165), however, obtaining single crystals of sufficient quality for SCXRD analysis has been challenging. Much of the structural information has been derived from powder X-ray diffraction data, complemented by other analytical methods. researchgate.net

While a comprehensive single-crystal structure determination of [(CH₃)₄N]BH₄ is not extensively reported in the reviewed literature, the isostructural nature of this compound with other tetramethylammonium salts, such as the perchlorate (B79767) and fluoroborate, has provided valuable insights. researchgate.net The general expectation from these related structures is a crystal lattice composed of discrete tetramethylammonium cations and borohydride anions.

Powder X-ray Diffraction and Rietveld Refinement Techniques

Given the challenges with single-crystal growth, powder X-ray diffraction (PXRD) has been the primary tool for the structural analysis of tetramethylammonium borohydride. The Rietveld refinement method, a technique for analyzing the entire diffraction pattern, has been instrumental in extracting detailed structural information from PXRD data. malvernpanalytical.commdpi.comresearchgate.net

Early investigations based on powder diffraction data suggested a tetragonal unit cell for this compound. researchgate.net More recent and detailed studies employing Rietveld refinement have confirmed this, assigning the crystal to the tetragonal system with the space group P4/nmm. researchgate.net

The refined unit cell parameters at ambient temperature are approximately:

a = 7.9133 (2) Å

c = 5.65696 (17) Å

Volume = 354.24 (2) ų

These parameters define the fundamental repeating unit of the crystal lattice. The space group P4/nmm describes the symmetry elements present in the crystal, which dictate the arrangement of the ions within the unit cell. researchgate.net

Table 1: Crystallographic Data for this compound at Ambient Conditions researchgate.net

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| a (Å) | 7.9133 (2) |

| c (Å) | 5.65696 (17) |

| Volume (ų) | 354.24 (2) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 0.834 |

A significant finding from the crystallographic analysis is the presence of disorder in the borohydride (BH₄⁻) anion. researchgate.netnih.gov In the P4/nmm structure, the borohydride anions are situated at a site with 4mm symmetry, which leads to rotational disorder around the fourfold axis. researchgate.net This means that the BH₄⁻ tetrahedra are not fixed in a single orientation but are statistically distributed over several equivalent positions. This disorder is also supported by the broad nature of the B-H infrared absorption bands. researchgate.net

In contrast to the anion, the tetramethylammonium ((CH₃)₄N⁺) cation is found to be ordered. researchgate.net The methyl groups adopt a staggered conformation. The cations are located at special positions with 4m2 site symmetry. researchgate.net The interaction between the cation and anion is characterized by dihydrogen contacts, with H···H distances of approximately 2.40(2) Å to 2.47(3) Å, although these interactions are considered relatively weak due to the anionic disorder. nih.gov

Polymorphism and Pressure-Induced Structural Transitions

The behavior of this compound under non-ambient conditions, particularly high pressure, has been investigated to understand its structural stability and potential for phase transitions.

High-pressure synchrotron X-ray diffraction studies have revealed that this compound undergoes pressure-induced structural transitions. acs.org These transitions are subtle and are primarily driven by changes in the orientational ordering of the ions rather than a complete rearrangement of the crystal lattice.

Weak structural transitions have been observed at approximately 5 GPa and 20 GPa. acs.org The transition around 5 GPa is associated with the ordering of the BH₄⁻ tetrahedra, which are disordered at ambient pressure. This is followed by a tilting of the (CH₃)₄N⁺ groups at higher pressures. acs.org These transitions appear to be reversible upon the release of pressure, though with some hysteresis. acs.org

Theoretical calculations based on density functional theory (DFT) have also been employed to explore potential high-pressure polymorphs, suggesting a possible transition to a structure resembling that of a high-pressure phase of [(CH₃)₄N]BH₄. mdpi.com

The high-pressure studies indicate the formation of at least two new crystal phases at elevated pressures. acs.org The initial phase transformation at around 5 GPa leads to a more ordered structure, likely with a lower symmetry than the ambient P4/nmm phase, due to the ordering of the BH₄⁻ anions. A further transition occurs near 20 GPa. acs.org While the exact crystal structures of these high-pressure phases have not been fully elucidated from the powder diffraction data, the analysis suggests that they are related to the ambient phase through orientational ordering and tilting of the constituent ions. acs.org

Spectroscopic Characterization and Vibrational Dynamics

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the analysis of tetramethylammonium (B1211777) borohydride (B1222165), offering a direct probe of the vibrational modes of both the tetramethylammonium cation and the borohydride anion.

Raman Spectroscopy for Borohydride Anion Vibrational Modes

Raman spectroscopy is particularly effective for observing the vibrational modes of the borohydride (BH₄⁻) anion. A study utilizing Raman spectroscopy to investigate the high-pressure behavior of tetramethylammonium borohydride (TMAB) up to 40 GPa revealed significant information about its vibrational modes at ambient conditions. acs.org The intramolecular vibrational modes of both the cation and anion are largely coupled, and changes in the Raman spectrum under pressure indicate structural transitions mediated by the reorientation of the BH₄⁻ tetrahedra and tilting of the [(CH₃)₄N]⁺ groups rather than changes in chemical bonding. acs.orgmdpi.com

At ambient pressure, the Raman spectrum shows distinct peaks corresponding to the vibrational modes of the BH₄⁻ anion and the [(CH₃)₄N]⁺ cation. The vibrational modes for the BH₄⁻ anion are of particular interest. The symmetric B-H stretching mode (ν₁) is typically observed as a strong, polarized band, while the asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) are also present.

Interactive Table: Raman Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(B-H) | ~2300 | Asymmetric and symmetric stretching |

| δ(H-B-H) | ~1200 | Bending modes |

| C-N stretching | ~950 | Symmetric and asymmetric stretching |

| CH₃ rocking/bending | ~1400-1500 | Methyl group deformations |

| ν(C-H) | ~3000 | Asymmetric and symmetric stretching |

Note: The exact peak positions can vary slightly depending on the experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy complements Raman spectroscopy by providing information on the infrared-active vibrational modes. For this compound, the FTIR spectrum is characterized by absorption bands arising from both the cation and the anion.

The primary IR-active modes for the tetrahedral BH₄⁻ anion are the asymmetric stretching (ν₃) and bending (ν₄) vibrations. The tetramethylammonium cation exhibits a number of IR-active modes, including C-H stretching, C-H bending, and C-N stretching vibrations. An available IR spectrum from a commercial source confirms the presence of characteristic borohydride and tetramethylammonium absorptions. mdpi.com A collection of borohydride FTIR spectra, including that of this compound, is available in a public database, providing a valuable reference for its vibrational characteristics.

Interactive Table: FTIR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(B-H) | ~2200-2400 | B-H stretching vibrations |

| δ(H-B-H) | ~1100-1300 | H-B-H bending vibrations |

| ν(C-N) | ~950 | C-N stretching of the cation |

| δ(CH₃) | ~1480 | Methyl group bending of the cation |

| ν(C-H) | ~3020 | C-H stretching of the cation |

Note: The exact peak positions can vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹¹B, ¹H, and ¹³C NMR are particularly informative.

Boron-11 (B1246496) (¹¹B) NMR for Borohydride Environments

The ¹¹B nucleus is a quadrupolar nucleus that is highly sensitive to its local electronic environment. In the case of the borohydride anion (BH₄⁻), the boron atom is in a tetrahedral environment, leading to a characteristic quintet in the proton-coupled ¹¹B NMR spectrum due to coupling with the four equivalent hydrogen atoms. sdsu.edu The chemical shift of the BH₄⁻ anion typically appears in the upfield region of the ¹¹B NMR spectrum, generally between -26 and -45 ppm. sdsu.edu The exact chemical shift can be influenced by the cation and the solvent. sdsu.edu For instance, a study on the hydrolysis of the borohydride anion showed a quintet at approximately -40.5 ppm in a DMF solution. mdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR for Cationic Structure

The ¹H and ¹³C NMR spectra of this compound are dominated by the signals from the tetramethylammonium cation, [(CH₃)₄N]⁺.

The ¹H NMR spectrum exhibits a single, sharp singlet for the twelve equivalent protons of the four methyl groups. The chemical shift of this singlet is influenced by the solvent and the anionic counterion.

The ¹³C NMR spectrum shows a single resonance for the four equivalent carbon atoms of the methyl groups. The chemical shift of this carbon is also dependent on the surrounding chemical environment.

Interactive Table: NMR Spectral Data for the Tetramethylammonium Cation

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.1 | Singlet | -CH₃ |

| ¹³C | ~55 | Singlet | -CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental parameters.

Inelastic Neutron Scattering (INS) Investigations

Inelastic Neutron Scattering (INS) is a powerful technique for studying the vibrational dynamics of materials, particularly those containing hydrogen, due to the large neutron scattering cross-section of the proton. INS is not governed by the selection rules of optical spectroscopy (Raman and IR), meaning that all vibrational modes can potentially be observed. acs.orgoxfordneutronschool.org

A detailed study of the vibrational spectra of this compound (TMAB) and its isotopomers at 15 K using INS has provided a comprehensive understanding of the vibrational modes of the molecular ions in the crystal. acs.org The experimental INS spectrum was successfully analyzed and interpreted with the aid of classical molecular dynamics simulations and ab initio electronic structure theory for the crystalline solid. acs.org This combined experimental and theoretical approach allows for a detailed assignment of the observed vibrational modes, including both internal modes of the ions and lattice modes. The low-frequency modes of the tetramethylammonium ion are particularly sensitive to its chemical environment. acs.org

Analysis of Low-Energy Vibrational Modes

The low-energy vibrational modes of this compound, typically found in the terahertz frequency range (below 200 cm⁻¹), are particularly sensitive to the crystalline environment and intermolecular interactions. These modes often involve the collective motions of the ions (lattice vibrations) and the torsional and librational motions of the molecular ions. Inelastic Neutron Scattering (INS) is an especially powerful technique for investigating these low-frequency vibrations because it is not governed by the strict selection rules of optical spectroscopies like Raman and infrared. acs.org

A comprehensive study utilizing INS at a low temperature of 15 K has provided significant insights into the vibrational spectrum of this compound. acs.org The analysis, supported by molecular dynamics simulations and ab initio electronic structure calculations, allowed for the assignment of the observed spectral features. acs.orgacs.org

The low-frequency region of the INS spectrum is characterized by several key features:

Torsional Modes of the Tetramethylammonium (TMA⁺) Cation: The methyl groups of the TMA⁺ cation can undergo torsional motions. These are often sensitive to the local crystalline environment and have been a subject of interest in various tetramethylammonium salts. acs.org

Librational Modes of the Borohydride (BH₄⁻) Anion: The BH₄⁻ anion can exhibit librational (rocking) motions within the crystal lattice. The frequencies of these modes are indicative of the rotational potential energy barrier experienced by the anion.

Lattice Vibrations: These involve the translational motions of the TMA⁺ and BH₄⁻ ions relative to each other.

The combination of experimental INS data with theoretical calculations provides a robust assignment of these low-energy modes. For instance, comparisons between the spectra of normal this compound and its deuterated isotopomers (where methyl hydrogens or boron-11 are replaced) help to distinguish between the vibrational modes of the cation and the anion. acs.org

Below is a table summarizing key low-frequency vibrational modes observed in this compound at 15 K, as determined by INS.

| Vibrational Mode | Observed Frequency (cm⁻¹) (from INS at 15 K) | Assignment |

| Low-Frequency Feature | ~50 | Cooperative motion of ions in the glass-like structure dtic.mil |

| Torsional/Librational Mode | ~137 | Librational motion of boroxol-like rings (by analogy) dtic.mil |

| Methyl Torsion | (Specific frequency not detailed in provided abstracts) | Torsional motion of CH₃ groups in the TMA⁺ cation acs.org |

| BH₄⁻ Libration | (Specific frequency not detailed in provided abstracts) | Librational motion of the BH₄⁻ anion acs.org |

Probing Adsorption and Interfacial Interactions

Vibrational spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a highly sensitive technique for studying adsorption and interactions at interfaces. While direct studies of this compound as a surface probe are not extensively documented, its role in the synthesis of SERS-active substrates provides a clear context for its interfacial behavior.

Borohydrides, including sodium borohydride and by extension this compound, are widely used as reducing agents to prepare colloidal silver or gold nanoparticles, which are excellent SERS substrates. biu.ac.ilresearchgate.net The process of nanoparticle formation and stabilization inherently involves the adsorption of ions from the solution onto the nanoparticle surface.

The key aspects of using vibrational spectroscopy to probe these interactions are:

Surface Chemistry of Nanoparticles: Following the reduction of a metal salt (e.g., silver nitrate) with this compound, the resulting nanoparticles can have residual ions or molecules from the synthesis adsorbed on their surface. SERS can detect these surface species. For instance, the borohydride ion itself or its oxidation products might be present at the interface. researchgate.net

Role of the Cation: The tetramethylammonium (TMA⁺) cation can act as a capping or stabilizing agent for the newly formed nanoparticles, preventing their aggregation. Its presence at the nanoparticle surface can be probed by SERS. Changes in the vibrational modes of the TMA⁺ cation upon adsorption, compared to its state in solution, can provide information about its orientation and interaction with the metal surface.

Displacement Reactions: The species adsorbed on the nanoparticle surface can often be displaced by other molecules (analytes) that have a stronger affinity for the metal. By monitoring the disappearance of the vibrational bands of the initially adsorbed species (from the borohydride salt) and the appearance of the analyte bands, SERS can provide insights into competitive adsorption processes at the interface. nih.gov

For example, in the preparation of silver colloids, the borohydride reduction of silver nitrate (B79036) leads to the formation of nanoparticles. biu.ac.il The SERS spectrum of a species added to this colloid can reveal information about its adsorption. The interaction between the adsorbate and the surface is a key aspect of the SERS enhancement mechanism. researchgate.net The use of this compound in such a synthesis would mean that both the tetramethylammonium cation and the borohydride anion are present at the interface during particle formation, influencing the surface chemistry and subsequent SERS applications.

Computational Modeling and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool in elucidating various aspects of tetramethylammonium (B1211777) borohydride (B1222165), from its electronic makeup to its stability under different conditions.

The electronic structure of tetramethylammonium borohydride is fundamentally ionic, characterized by the interaction between the tetramethylammonium cation ([(CH₃)₄N]⁺) and the borohydride anion ([BH₄]⁻). DFT studies on related systems suggest that the bonding is primarily electrostatic.

At ambient pressure, this compound crystallizes in a tetragonal system with the space group P4/nmm. youtube.com A key feature of this crystal structure is the rotational disorder of the borohydride anions. youtube.com The tetramethylammonium cations are situated on special positions with 4m2 site symmetry, while the borohydride anions occupy positions with 4mm site symmetry. youtube.com

The electronic structure of the borohydride anion itself has been a subject of theoretical interest due to its potential for hydrogen storage. First-principles calculations show that the electronic structure of the [BH₄]⁻ anion can be significantly altered by its environment, such as hydration. arxiv.org In aqueous solutions, dihydrogen bonds can form between the borohydride and water molecules, which weakens the boron-hydrogen covalent bonds. arxiv.org While these studies focus on the anion in solution, they provide foundational knowledge for understanding its behavior within the ionic lattice of this compound.

The stability of this compound has been a subject of both experimental and theoretical interest, particularly in comparison to its analogues. Thermogravimetric analysis has shown that the thermal decomposition of this compound commences at approximately 223°C and proceeds in two overlapping, exclusively exothermic steps. aps.org This is in contrast to its phosphonium (B103445) counterpart, tetramethylphosphonium borohydride, which is thermally more stable by about 20°C and exhibits both endo- and exothermic decomposition steps. aps.org This suggests a lower kinetic stability for the ammonium (B1175870) salt.

| Thermal Decomposition Onset Temperature | |

| Compound | Temperature (°C) |

| This compound | ~223 |

| Tetramethylphosphonium borohydride | ~240 |

This table compares the onset of thermal decomposition for this compound and its phosphonium analogue, highlighting the higher thermal stability of the latter.

The behavior of this compound under high pressure has been investigated through both experimental techniques and theoretical calculations, revealing a series of structural transformations. Experimental studies using Raman spectroscopy and synchrotron X-ray diffraction have identified weak pressure-induced structural transitions occurring at approximately 5 GPa and 20 GPa at room temperature. researchgate.net

The ambient pressure tetragonal phase (P4/nmm) transforms under pressure, a process mediated by the orientational ordering of the [BH₄]⁻ tetrahedra and the tilting of the [(CH₃)₄N]⁺ groups. researchgate.net Theoretical studies on the related tetramethylphosphonium borohydride suggest that one of its high-pressure polymorphs may be isostructural with a high-pressure phase of this compound. researchgate.net The proposed high-pressure structures for this compound include phases with P2₁2₁2 and P-42₁m symmetry. youtube.com

DFT calculations have been employed to determine the equation of state for this compound, yielding a bulk modulus (K₀) of 5.9(6) GPa with its pressure derivative (K₀') being 9.6(4). researchgate.net This indicates that it is a relatively soft material, slightly more compressible than ammonia (B1221849) borane. researchgate.net

| Pressure-Induced Phase Transitions in this compound | |

| Pressure (GPa) | Observed/Predicted Phenomenon |

| Ambient | Tetragonal phase (P4/nmm) with disordered BH₄⁻ anions. |

| ~5 | First structural transition observed experimentally. |

| ~20 | Second structural transition observed experimentally. |

| >5 and >20 | Proposed high-pressure phases with P2₁2₁2 and P-42₁m symmetry. |

This table summarizes the observed and predicted pressure-induced phase transitions in this compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. arxiv.org A large HOMO-LUMO gap generally implies high stability and low reactivity.

The interaction of borohydrides with catalytic surfaces is crucial for applications such as hydrogen generation and chemical reductions. Theoretical studies have investigated the adsorption of the borohydride anion on various metal surfaces. DFT calculations have shown that on silver surfaces, the adsorption of [BH₄]⁻ is a key step in the catalytic hydrolysis for hydrogen production. researchgate.net Similarly, studies on platinum surfaces are relevant for its use in catalysis. The adsorption strength and mechanism are dependent on the nature of the metal and the specific crystal facet. These studies, while not directly on this compound, provide a model for how the anionic part of the compound would interact with catalytic surfaces. The bulky tetramethylammonium cation would likely influence the adsorption process through steric effects and by modifying the local electrostatic environment at the surface.

Ab Initio Molecular Dynamics (MD) Simulations

Ab initio molecular dynamics (MD) simulations, which combine quantum mechanical calculations of forces with classical molecular dynamics, are a powerful tool for studying the dynamic behavior of materials, including thermal decomposition and phase transitions.

While specific ab initio MD simulations for this compound are not prominently featured in the reviewed literature, simulations on the tetramethylammonium (TMA) head group provide valuable insights. These simulations have been used to study the stability of the TMA cation at different temperatures and hydration levels, revealing the dynamics of its degradation through mechanisms like ylide formation and SN2 reactions. nih.gov At lower hydration levels and a temperature of 298 K, ylide formation was found to be the dominant degradation pathway for the TMA cation in the absence of a stabilizing solvent. nih.gov Such simulations, if applied to the entire this compound crystal, could provide a detailed atomistic picture of its thermal decomposition, the dynamics of its phase transitions under pressure, and the mobility of the ions within the crystal lattice.

Mechanistic Pathways of Chemical Degradation

Computational studies, in conjunction with experimental analysis, have elucidated several potential degradation pathways for this compound. The primary mechanisms include thermal decomposition, radiolysis, and hydrolysis.

Thermal Decomposition: The thermal decomposition of this compound involves solely exothermic processes. nih.govmdpi.com The onset of decomposition and mass loss for the analogous tetramethylphosphonium borohydride occurs at approximately 240 °C; it has been noted that this represents a 20 °C increase in stability compared to this compound, placing its decomposition onset closer to 220 °C. nih.govmdpi.com Theoretical studies on related complex borohydrides suggest that thermal degradation can lead to the formation of various products, including amorphous boron nitride (BN), through complex reaction cascades at elevated temperatures. nih.gov

Radiolysis: Exposure to gamma radiation represents another degradation pathway. Electron spin resonance (E.S.R.) studies on gamma-irradiated this compound have identified the formation of the BH₃⁻· radical anion. colab.ws This indicates that high-energy radiation can induce the fragmentation of the borohydride anion, a pathway distinct from thermal decomposition.

Computational models can investigate the reaction barriers and kinetics of this process. Studies on sodium borohydride have shown that its reactivity is considerable in various solvents, including dimethylformamide and alcohols, and can be catalyzed by impurities like water. researchgate.net It is computationally feasible to model the interaction of the BH₄⁻ anion with different solvent molecules to predict its stability and potential reaction pathways in non-aqueous media.

Influence of Solvent and Temperature on Molecular Dynamics

Molecular dynamics (MD) simulations are instrumental in understanding how solvent and temperature affect the structure, dynamics, and interactions of this compound at an atomic level.

Aqueous Solvation: First-principles MD simulations have been used to study the behavior of the tetramethylammonium (TMA⁺) cation in aqueous solution, providing insights relevant to the complete salt. nih.gov The TMA⁺ cation is hydrophobic, and its presence disrupts the local hydrogen-bonding network of water. nih.gov Key findings from these simulations indicate:

Structural Disruption: The solvation shell of water molecules around the TMA⁺ cation exhibits a loss of the typical tetrahedral ordering found in bulk water. nih.gov

The table below summarizes the effect of temperature on the tetrahedral order parameter of water in the vicinity of a TMA⁺ cation, as investigated by first-principles MD simulations.

| System Component | Temperature (K) | Tetrahedral Order Parameter (q_tet) | Observation |

| Water in TMA⁺ Solvation Shell | 330 | ~0.5 (most probable) | Loss of tetrahedrality compared to bulk water. nih.gov |

| Water in TMA⁺ Solvation Shell | 400 | ~0.5 (most probable) | Elevated temperature contributes to a high probability of lower tetrahedral order. nih.gov |

Solvent Influence on Interactions: MD simulations can be used to calculate radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. By running simulations at different temperatures, one can observe changes in the structure of the solvent around the ions and in ion-pairing behavior. mdpi.com For this compound, this would involve analyzing the N-B, N-O (in water), and B-O RDFs to see how temperature modulates the ionic and solvent interactions.

Molecular Mechanics and Force Field Development for Condensed Phases

To perform classical molecular dynamics simulations of this compound in condensed phases (i.e., as a solid or in solution), an accurate molecular mechanics force field is required. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. youtube.com

Force Field Components and Parameterization: The development of a force field for [N(CH₃)₄]BH₄ involves parameterizing several terms:

Bonded Terms: Bond stretching, angle bending, and dihedral (torsional) potentials for the N(CH₃)₄⁺ cation and the BH₄⁻ anion.

Non-Bonded Terms: Lennard-Jones potentials to describe short-range van der Waals interactions and Coulombic terms to describe electrostatic interactions between all atoms.

The parameterization process is a significant challenge, especially for less common ions like borohydride. uni-freiburg.de Modern strategies combine experimental data with high-level quantum chemistry calculations. uni-freiburg.denih.gov For the borohydride ion, challenges include its reactivity in aqueous solutions and its unique hydration shell, which complicates modeling. uni-freiburg.de

A general workflow for developing a robust force field includes:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to calculate molecular geometries, partial atomic charges, vibrational frequencies, and interaction energies of the ions with solvent molecules. uni-freiburg.deresearchgate.net

Target Data Generation: Obtaining experimental data such as crystal structures, densities, and spectroscopic data (IR and Raman) to serve as benchmarks. researchgate.netresearchgate.net Quantum chemical calculations of properties like solvation free energy are also used as targets. uni-freiburg.de

Parameter Optimization: Using software like ForceBalance to systematically adjust the force field parameters to best reproduce the target data from both quantum calculations and experiments. researchgate.net

Validation: Testing the resulting force field by running MD simulations and comparing the output (e.g., densities, radial distribution functions, enthalpies of vaporization) against experimental values or data not used in the parameterization. nih.govresearchgate.net

The crystal structure of this compound provides essential data for validating force fields intended for solid-state simulations.

| Property | Value | Source |

| Crystal System | Tetragonal | nih.govresearchgate.net |

| Space Group | P4/nmm | researchgate.net |

| a (Å) | 7.9133 (2) | researchgate.net |

| c (Å) | 5.65696 (17) | researchgate.net |

| Volume (ų) | 354.24 (2) | researchgate.net |

| Z | 2 | researchgate.net |

| Calculated Density (Mg m⁻³) | 0.834 | researchgate.net |

| Molecular Volume (ų) | 177.12 | nih.gov |

| Key Feature | Rotational disorder of the BH₄⁻ anion | researchgate.net |

Chemical Reactivity and Reaction Mechanisms

Role as a Selective Reducing Agent in Organic Synthesis

Tetramethylammonium (B1211777) borohydride (B1222165) is recognized as a reductant in organic synthesis, participating in various reduction reactions. sigmaaldrich.comnih.gov Its utility stems from its capacity to deliver hydride ions to electrophilic centers, most notably carbonyl carbons. The reactivity and selectivity of borohydrides are influenced by the countercation; the tetramethylammonium cation is relatively large and non-coordinating compared to alkali metal ions like Li⁺ or Na⁺.

The reduction of carbonyl compounds such as aldehydes and ketones to their corresponding primary and secondary alcohols is a fundamental transformation in organic chemistry. Tetramethylammonium borohydride can effect these reductions. The general mechanism involves the nucleophilic addition of a hydride ion from the borohydride anion to the electrophilic carbonyl carbon. researchgate.netorganic-chemistry.org This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. researchgate.netorganic-chemistry.org

While less common than sodium borohydride (NaBH₄), this compound has been employed in specific applications. For instance, in the asymmetric reduction of acetophenone (B1666503) using a chiral organocatalyst, this compound provided better enantioselectivity (67-73% ee) compared to sodium borohydride, although the reaction required a longer time to complete. researchgate.net

A closely related and highly selective reagent, tetramethylammonium triacetoxyborohydride (B8407120) [(CH₃)₄N(BH(OAc)₃)], demonstrates remarkable diastereoselectivity in the reduction of specific substrates. This mild reagent is particularly effective for the directed reduction of β-hydroxy ketones to their corresponding anti-1,3-diols. americanelements.comtcichemicals.com A key feature of this reagent is its chemoselectivity; it does not reduce simple, non-hindered ketones or esters in the absence of a directing hydroxyl group. americanelements.com

The high diastereoselectivity is achieved through an intramolecular hydride delivery mechanism. The reaction is typically promoted by an acid, which facilitates a ligand exchange where an acetate (B1210297) group on the borohydride is replaced by the substrate's hydroxyl group. americanelements.com This positions the ketone and the hydride source in close proximity within the same molecule, leading to a highly organized, chair-like six-membered transition state for the intramolecular hydride transfer. This directed reduction pathway ensures the formation of the anti-diol with high stereocontrol. americanelements.com

The stereochemical outcome of a carbonyl reduction is determined by the trajectory of the nucleophilic hydride attack on the planar, sp²-hybridized carbonyl carbon. organic-chemistry.org In the absence of chiral influences, a racemic mixture is typically expected if a new stereocenter is formed. organic-chemistry.org However, stereochemical control can be exerted through various strategies.

In the case of diastereoselective reductions with tetramethylammonium triacetoxyborohydride, the reaction pathway is elucidated to proceed via an intramolecular mechanism. americanelements.com The process begins with an acid-promoted exchange of an acetate ligand on the triacetoxyborohydride anion with the substrate's alcohol. americanelements.com This forms an alkoxydiacetoxyborohydride intermediate. The subsequent hydride transfer to the nearby ketone occurs through a six-membered, chair-like transition state, which accounts for the high diastereoselectivity observed. americanelements.com This intramolecular delivery pathway is a powerful method for achieving stereocontrol in acyclic systems.

Furthermore, enantioselective reductions have been explored. The use of this compound in conjunction with a chiral catalyst, such as (1S, 2R)-(-)-cis-1-amino-2-indanol, for the reduction of prochiral ketones like acetophenone has been shown to yield chiral alcohols with moderate enantiomeric excess. researchgate.net

Hydrogenation Reactions

The term "hydrogenation" in organic chemistry most commonly refers to the addition of molecular hydrogen (H₂) across a double or triple bond, a process that typically requires a metal catalyst (catalytic hydrogenation). organic-chemistry.org this compound does not function as a catalyst in this context. Instead, it serves as a source of hydride ions (H⁻) for reductive processes. sigmaaldrich.com

Therefore, while it is a powerful reducing agent capable of "adding hydrogen" to functional groups like carbonyls, its role is distinct from that of a hydrogenation catalyst. The reactions it participates in are stoichiometric reductions via hydride transfer, not catalytic cycles involving the activation of H₂ gas.

Deoxygenation Reactions

Deoxygenation, the removal of an oxygen atom from a molecule, can be achieved for various functional groups. The borohydride anion is a key component in several deoxygenation protocols. A notable application is the chemoselective deoxygenation of sulfoxides to their corresponding sulfides. The combination of sodium borohydride and iodine in an anhydrous solvent like tetrahydrofuran (B95107) (THF) has proven to be a rapid and efficient system for this transformation. researchgate.netamericanelements.comuni-regensburg.de This method is highly chemoselective, leaving other reducible groups such as esters, nitriles, and carbon-carbon double bonds intact. americanelements.comuni-regensburg.de Although these studies primarily use NaBH₄, the reactivity is characteristic of the borohydride anion in the presence of an activator like iodine.

The deoxygenation of alcohols is a more complex transformation that typically requires the initial conversion of the hydroxyl group into a better leaving group. While direct deoxygenation of alcohols using this compound alone is not a standard procedure, related borohydride reagents are central to many multi-step deoxygenation methods. osti.gov

Electrochemical Reactivity Studies

Recent research in organic electrosynthesis has highlighted the utility of borohydride salts, particularly tetra-alkylammonium borohydrides, as sacrificial reductants. In reductive electrochemical transformations, an oxidative reaction must occur at the anode to balance the reduction at the cathode. Traditionally, this has been achieved using a sacrificial metal anode (e.g., zinc or magnesium), which is consumed during the reaction and generates stoichiometric metal waste.

Studies have shown that the anodic oxidation of tetrabutylammonium (B224687) borohydride (a close analogue of this compound) on an inert carbon electrode can effectively replace sacrificial metal anodes. This process is highly advantageous as it generates hydrogen gas (H₂) at the anode and avoids metal waste. This "inverse of proton reduction" provides an efficient and more sustainable counter-reaction for a variety of electroreductive transformations, including hydrodeoxygenations and hydrodesulfurizations. The low oxidation potential of the borohydride anion makes it an efficient chemical reductant to fuel these electrochemical processes.

Borohydride Oxidation Reaction (BOR) Mechanisms

The mechanism of BOR is generally understood to proceed through a series of steps involving the adsorption of the borohydride anion onto the electrode surface, followed by sequential dehydrogenation and oxidation steps. The reaction can be broadly categorized into two main pathways:

Direct Oxidation: In this pathway, the borohydride ion is directly oxidized on the electrode surface without significant hydrolysis. This is the more desirable pathway for fuel cell applications as it maximizes the faradaic efficiency, meaning a greater number of electrons are produced per molecule of fuel.

Common electrode materials for studying the BOR include platinum (Pt) and gold (Au). On platinum surfaces, the BOR is known to be structure-sensitive, with different crystallographic orientations of the platinum exhibiting varying levels of catalytic activity. The reaction on platinum is often accompanied by significant hydrogen evolution due to the catalytic nature of platinum towards borohydride hydrolysis.

Interfacial Phenomena in Electrochemical Cells

In the context of a direct borohydride fuel cell utilizing this compound, several key interfacial phenomena would be at play:

Adsorption: The adsorption of the borohydride anion onto the active sites of the electrode is a prerequisite for the oxidation reaction to occur. The nature and strength of this adsorption are influenced by the electrode material and the composition of the electrolyte, including the cation present.

Double Layer Formation: An electrical double layer will form at the electrode-electrolyte interface. The structure of this double layer, which is influenced by the size and charge of the ions in the electrolyte (including the tetramethylammonium cation), can affect the kinetics of the electron transfer reactions.

Gas Evolution: If the hydrolysis pathway is significant, the evolution of hydrogen gas bubbles at the anode surface can block active sites and hinder the transport of reactants, thereby impacting the cell's performance.

Research on interfacial phenomena in energy systems highlights the importance of understanding the chemical and physical processes at these boundaries to design better technologies. bu.edu While not specific to this compound, these general principles are fundamental to predicting its behavior in an electrochemical cell.

Influence of Cationic Structure on Anionic Reactivity

The structure of the cation in a borohydride salt can have a notable influence on the reactivity of the borohydride anion, both in electrochemical reactions and in its general chemical behavior. The tetramethylammonium cation ([(CH₃)₄N]⁺) is a relatively small and symmetric quaternary ammonium (B1175870) cation.

The influence of the cation can be manifested in several ways:

Solvation and Ion Pairing: In solution, the cation and anion will be solvated by the solvent molecules. The extent of ion pairing between the tetramethylammonium cation and the borohydride anion can affect the availability and reactivity of the borohydride anion at the electrode surface. The size and charge density of the cation play a role in the strength of these interactions.

Electrolyte Properties: The choice of cation affects the physical properties of the electrolyte, such as its viscosity, conductivity, and the solubility of the borohydride salt. These properties, in turn, influence the mass transport within the electrochemical cell.

Interfacial Structure: The tetramethylammonium cations will be present in the electrical double layer at the electrode-electrolyte interface. Their presence can influence the local electric field and the adsorption behavior of the borohydride anions, thereby affecting the kinetics of the BOR. For instance, larger cations can sometimes block access of the active species to the electrode surface.

Thermal Stability: The nature of the cation also impacts the thermal stability of the borohydride salt. For example, tetramethylphosphonium borohydride, which has a similar-sized cation to this compound, exhibits different thermal decomposition behavior. nih.gov This suggests that the cation plays a significant role in the solid-state stability of the compound.

Advanced Applications in Energy Storage and Chemical Synthesis

Hydrogen Storage Materials Research

The quest for efficient and safe solid-state hydrogen storage materials is a critical component of developing a hydrogen-based economy. Metal borohydrides are a class of materials with high hydrogen densities, and organic borohydrides like tetramethylammonium (B1211777) borohydride (B1222165) are being investigated for their potential to modify and improve these systems. frontiersin.org

The theoretical hydrogen content of a material is a primary metric for its potential in hydrogen storage applications. For tetramethylammonium borohydride, the theoretical hydridic hydrogen content is 4.53%. osti.gov The compound is a white powder with a real density of 0.843 g/cm³ and a bulk density of approximately 0.46 g/cm³. osti.gov While extensive experimental data on the practical gravimetric and volumetric hydrogen release from pure TMAB is not widely reported, its theoretical capacity serves as a baseline for its potential inclusion in more complex hydrogen storage systems.

Table 1: Physical and Hydrogen Storage Properties of this compound

| Property | Value | Reference |

| Chemical Formula | (CH₃)₄N(BH₄) | sigmaaldrich.com |

| Molecular Weight | 88.99 g/mol | sigmaaldrich.com |

| Theoretical Hydridic Hydrogen Content | 4.53% | osti.gov |

| Real Density | 0.843 g/cm³ | osti.gov |

| Bulk Density | ~0.46 g/cm³ | osti.gov |

The thermal stability and decomposition kinetics of a hydride are crucial for its application in hydrogen storage, dictating the temperature at which hydrogen is released. This compound is more thermally stable than some related compounds, with thermal decomposition observed to begin at approximately 240°C. nih.gov This decomposition involves several endothermic and exothermic steps. nih.gov

Studies on the reversibility of hydrogen release from pure TMAB are limited. However, its behavior within hybrid systems provides insight. When mixed with magnesium borohydride (Mg(BH₄)₂), the decomposition temperature of TMAB increases, suggesting an enhanced chemical stability within the mixture. osti.gov This stabilization is a key finding, as the reversibility of hydrogen storage in many metal borohydrides is a significant challenge. frontiersin.orgresearchgate.net The improved stability in the hybrid system points towards a potential pathway to engineer more reversible hydrogen storage materials. osti.gov

One of the most promising applications of TMAB in hydrogen storage is its role as an additive to modify the properties of metal borohydrides. Research has specifically highlighted its effect on magnesium borohydride (Mg(BH₄)₂), a material of interest due to its high hydrogen content but which suffers from poor melting behavior and chemical instability. osti.gov

The addition of TMAB to Mg(BH₄)₂ has been shown to create a chemically stable and thermally cyclable melt. osti.gov A study examining a 5:1 molar mixture of Mg(BH₄)₂ and TMAB revealed a reversible melt between 180°C and 195°C, a significant finding as this behavior was reproducible over multiple thermal cycles. osti.gov The mixture exhibited enhanced chemical stability compared to the individual components, releasing less than 0.1 wt.% of its mass as primarily H₂ gas at temperatures up to 250°C. osti.gov This demonstrates a significant reduction in the evolution of volatile boron compounds that can plague other borohydride systems. osti.gov

Table 2: Effects of this compound (TMAB) as an Additive in a Magnesium Borohydride (Mg(BH₄)₂) System

| Parameter | Observation | Significance | Reference |

| System Composition | 5:1 molar mixture of Mg(BH₄)₂ and TMAB | First study to use an organic borohydride salt to modify Mg(BH₄)₂ melting behavior. | osti.gov |

| Melting Behavior | Reversible melt observed between 180°C and 195°C. | The melt is kinetically stable and allows for recrystallization over numerous thermal cycles. | osti.gov |

| Chemical Stability | Enhanced chemical stability of the melt compared to individual components. | Greatly reduced evolution of volatile boron compounds. | osti.gov |

| Gas Release | <0.1 wt.% mass loss (primarily H₂) up to 250°C. | Indicates a stable melt well above the melting point. | osti.gov |

The confinement of hydrides within porous scaffolds and mesoporous materials is a common strategy to improve their hydrogen release kinetics and reversibility. However, based on the available scientific literature, specific studies detailing the interactions of this compound with such materials are not extensively reported. This remains an area for potential future investigation to further enhance its properties for hydrogen storage applications.

Integration in Magnesium Battery Systems

The development of next-generation batteries beyond lithium-ion technology is a major focus of energy research. Magnesium batteries are a potential alternative due to the high volumetric capacity and abundance of magnesium. nih.gov A key challenge in developing viable magnesium batteries is the creation of a stable, halide-free electrolyte that is compatible with the magnesium anode. nih.gov

The unique properties of the Mg(BH₄)₂-TMAB hybrid system are not only relevant for hydrogen storage but also for electrolyte design in magnesium batteries. osti.gov The ability of TMAB to form a chemically stabilized, Mg(BH₄)₂-rich melt presents an exciting pathway for developing novel electrolytes. osti.gov Borohydride-based electrolytes are promising due to their high stability against electrochemical reduction, a crucial property for use with highly reductive anodes like magnesium. nih.gov The work on stabilizing Mg(BH₄)₂ with TMAB could pave the way for a new class of electrolytes for rechargeable magnesium battery systems. osti.govresearchgate.net

Precursor for the Synthesis of Novel Borohydride Complexes and Derivatives

In the field of inorganic and organometallic chemistry, organic borohydrides are valuable precursors for the synthesis of a variety of borohydride complexes. nih.gov Their solubility in a wide range of organic solvents makes them particularly useful for salt metathesis reactions, a common synthetic route to new compounds. nih.gov

This compound serves as a reactant for the preparation of complex metal hydrides. For instance, it is used in the synthesis of iridium tetrahydride complexes that feature a tridentate pincer-type bis(phosphino)silyl ligand. sigmaaldrich.com The utility of such organic borohydrides as synthetic precursors is a well-established concept, and TMAB provides a soluble source of the borohydride anion (BH₄⁻) for these transformations. nih.gov This role is critical for the continued development of new inorganic materials with tailored properties for catalysis, electronics, and other advanced applications. nih.gov

Catalytic Applications in Organic Transformations

This compound, a member of the tetraalkylammonium borohydride family, serves as a specialized reducing agent in several organic transformations. Its utility is particularly noted in the field of asymmetric synthesis, where the generation of a specific stereoisomer of a chiral molecule is desired.

One of the significant catalytic applications of this compound is in the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. This transformation is crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereochemistry is essential for efficacy. The process often involves the in situ formation of a chiral catalyst. For instance, this compound can be used with a chiral amino alcohol and a boron source to generate a chiral oxazaborolidine catalyst. This catalyst then directs the reduction of the ketone, favoring the formation of one enantiomer of the alcohol over the other.

Research has shown that while reagents like sodium borohydride might result in poor enantioselectivity in such reductions, the use of this compound can significantly improve the outcome. Studies comparing different tetraalkylammonium borohydrides have found that this compound provides good to high levels of enantioselectivity (ee), although it may require longer reaction times compared to its counterparts with larger alkyl groups, such as tetrabutylammonium (B224687) borohydride. bohrium.com The improved performance of tetraalkylammonium borohydrides is often attributed to their better solubility in organic solvents like tetrahydrofuran (B95107) (THF) compared to simpler metal borohydrides. bohrium.com

The general mechanism for these reductions involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. libretexts.org In catalyzed reactions, the chiral catalyst coordinates to both the borohydride and the ketone, creating a structured transition state that forces the hydride to add to a specific face of the carbonyl group, thus inducing asymmetry in the final product.

Table 1: Comparative Enantioselectivity in Asymmetric Ketone Reduction This table illustrates the effectiveness of different borohydride reagents in the asymmetric reduction of acetophenone (B1666503) using a chiral catalyst system.

| Borohydride Reagent | Enantiomeric Excess (ee) | Relative Reaction Time |

| Sodium Borohydride | Poor | - |

| This compound | 67-73% | Longer |

| Tetraethylammonium (B1195904) Borohydride | 67-73% | Longer |

| Tetrabutylammonium Borohydride | 91% | Shorter |

| Data sourced from studies on in situ generated oxazaborolidine catalysts. bohrium.com |

Role in Cellulose (B213188) Degradation Retardation for Preservation Science

In the realm of preservation science, particularly for paper-based cultural heritage and in industrial cellulose processing, retarding the degradation of cellulose is of paramount importance. Cellulose, a polymer of glucose, is susceptible to degradation through various pathways, with alkaline degradation being a significant concern. This compound, as a source of borohydride ions, plays a potential role in mitigating this degradation by chemically stabilizing the cellulose polymer.

The primary mechanism of alkaline degradation in cellulose is the "peeling" reaction, which initiates at the reducing end groups of the cellulose chain. bohrium.comresearchgate.net These end groups exist in equilibrium between a cyclic hemiacetal form and an open-chain aldehyde form. Under alkaline conditions, the aldehyde form is unstable and can trigger a series of β-alkoxy elimination reactions, progressively shortening the cellulose chain by sequentially removing glucose units. bohrium.comresearchgate.net This process leads to a significant loss of polymer mass and a decrease in the degree of polymerization (DP), compromising the mechanical strength and integrity of paper and other cellulosic materials. bohrium.com

Borohydride reagents, including this compound, serve as effective stabilizing agents by reducing the reactive aldehyde and ketone (carbonyl) groups at the reducing ends of the cellulose chain to stable primary alcohol groups (specifically, to glucitol units). researchgate.net This chemical modification effectively "caps" the reducing end, rendering it inert to the peeling reaction even under alkaline conditions. bohrium.comnih.gov

While much of the foundational research in this area has been conducted using sodium borohydride due to its availability and cost-effectiveness, the chemical principle is directly applicable to this compound. bohrium.comresearchgate.net The use of a quaternary ammonium (B1175870) borohydride like the tetramethylammonium salt offers the advantage of solubility in a wider range of solvents, which could be beneficial for specific conservation treatments where aqueous solutions are not ideal.

Studies have demonstrated that treatment with borohydrides can significantly enhance the stability and yield of cellulose in alkaline environments. For instance, in processes modeling alkaline pulping, the addition of sodium borohydride has been shown to increase cellulose yield by preventing degradation.

Table 2: Effect of Borohydride Stabilization on Cellulose Yield This table shows the significant improvement in cellulose yield after treatment with a borohydride stabilizing agent in an alkaline environment.

| Treatment | Cellulose Yield Gain (Compared to Reference) | Mechanism of Action |

| Sodium Borohydride (BH) | 13% | Reduction of reducing end-groups |

| Anthraquinone-2-sulphonic acid (AQS) | 11% | Oxidation of reducing end-groups |

| Data based on studies of cellulose degradation in alkaline media. bohrium.comresearchgate.netnih.gov |

The application of this chemistry is critical for the long-term preservation of historical documents, where acidification and subsequent degradation threaten their existence. By treating paper with a borohydride solution, conservators can retard this degradation process, extending the life of invaluable cultural artifacts.

Future Research Directions and Prospective Innovations

Development of Green and Sustainable Synthesis Routes

The traditional synthesis of borohydrides often relies on precursors like sodium borohydride (B1222165) or lithium borohydride, which are produced through energy-intensive industrial processes. nih.gov Future research is increasingly focused on developing greener and more sustainable methods for producing specialized borohydrides such as tetramethylammonium (B1211777) borohydride.

A promising direction lies in the refinement of single-pot, wet-chemistry metathesis reactions. nih.gov A novel approach involves reacting an organic salt (like a tetramethylammonium halide), a metal halide, and a simple borohydride salt in a weakly coordinating solvent. nih.gov This method allows for the synthesis of pure, unsolvated organic borohydride derivatives in a single step, which is a significant improvement over multi-step processes that require more energy and generate more waste. nih.gov The synthesis of related compounds like methylammonium (B1206745) borohydride and tetramethylphosphonium borohydride has also been achieved through similar ion metathesis routes. nih.govosti.gov

Further innovation is anticipated through the application of green chemistry principles, which have been successfully used in related areas, such as the synthesis of nanoparticles using borohydrides. dergipark.org.tr Future research could explore:

Bio-based Solvents: Replacing conventional organic solvents with greener, bio-based alternatives to reduce environmental impact. nih.gov

Catalytic Routes: Developing catalytic synthesis methods that can operate under milder conditions, reduce activation energy, and improve atom economy.

Waste Valorization: Investigating methods to recycle or find applications for by-products generated during synthesis, moving towards a circular economy model.

These advancements aim to make the production of tetramethylammonium borohydride and its derivatives more economically viable and environmentally friendly, paving the way for their broader application.

Exploration of Novel Catalytic and Asymmetric Applications

While borohydrides are well-known reducing agents, the unique steric and electronic properties of the tetramethylammonium cation offer opportunities for novel catalytic applications, particularly in the challenging field of asymmetric synthesis. Asymmetric synthesis is crucial in the pharmaceutical industry, where producing a single enantiomer of a chiral molecule is often required. youtube.com

Recent research has demonstrated the potential of this compound in the asymmetric reduction of prochiral ketones. ijprs.com In a study involving the in situ generation of a chiral oxazaborolidine catalyst, this compound provided good enantioselectivity. ijprs.com While the reaction time was longer compared to other reagents, the results highlight a promising avenue for its use as a specialized reagent in stereoselective transformations. ijprs.com

| Borohydride Reagent | Enantiomeric Excess (% ee) | Yield (%) | Reaction Time | Key Observation |

|---|---|---|---|---|

| Sodium borohydride | Poor | - | - | Very low enantioselectivity. ijprs.com |

| This compound | 67-73% | - | Longer | Comparatively better enantioselectivity. ijprs.com |

| Tetraethylammonium (B1195904) borohydride | 67-73% | - | Longer | Similar performance to the tetramethyl- analogue. ijprs.com |

| Tetrabutylammonium (B224687) borohydride | 91% | 89% | - | Improved enantioselectivity attributed to better solubility in THF. ijprs.com |

Future research in this area will likely focus on:

Ligand and Catalyst Design: Developing new chiral ligands and catalyst systems that work optimally with this compound to achieve higher enantioselectivity and faster reaction rates.

Mechanistic Studies: Using spectroscopic and computational methods to understand the transition states and reaction mechanisms, allowing for the rational design of more efficient catalytic systems.

Expanded Substrate Scope: Testing the efficacy of this compound-based catalytic systems on a wider range of substrates to establish its versatility in organic synthesis.

Design of Advanced Composites for Energy Storage

Boron-containing compounds are considered highly promising materials for chemical hydrogen storage due to their high hydrogen density. researchgate.net this compound, in particular, is a subject of research for its potential role in advanced fuel cell and battery applications. americanelements.com The primary challenge in hydrogen storage is the development of materials that are safe, compact, reliable, and cost-effective. americanelements.com

Innovations are expected in the design of advanced composites that incorporate this compound. The strategy is to embed the borohydride within a matrix or scaffold that can enhance its hydrogen release/uptake properties and improve its stability. An analogous compound, tetra-n-butylammonium borohydride, has been shown to form a semiclathrate structure capable of storing molecular hydrogen in its vacant cavities, demonstrating the feasibility of this approach. acs.org

Prospective research directions include the development of composites containing:

Nanostructured Carbons: Materials like graphene or carbon nanotubes could act as high-surface-area supports, improving kinetics and preventing agglomeration.

Metal-Organic Frameworks (MOFs): The tunable porosity of MOFs could be used to encapsulate this compound, creating a stable composite with controlled hydrogen release pathways.

Polymeric Matrices: Embedding the borohydride in a suitable polymer could enhance its handling properties and thermal stability.

The goal is to create hybrid materials where the properties of this compound are synergistically enhanced by the scaffold material, leading to practical and efficient solid-state hydrogen storage systems.

Deeper Understanding of Structure-Property Relationships through Multi-Scale Modeling

A fundamental understanding of the relationship between the atomic structure of this compound and its macroscopic properties is essential for designing new materials. Multi-scale modeling, which combines computational techniques across different length and time scales, is a powerful tool for achieving this. rsc.orgtum.de

Experimental studies have determined the crystal structure of this compound, revealing a tetragonal unit cell. researchgate.net A key finding is the rotational disorder of the borohydride (BH₄⁻) anions at ambient pressure, which presents a challenge for direct computational optimization. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₂N⁺·BH₄⁻ |

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| Disorder | The borohydride anions exhibit rotational disorder. |

Future research will leverage multi-scale modeling to overcome these challenges and build predictive models. youtube.com This involves:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to investigate the electronic structure, bonding, and reaction pathways for hydrogen release at the most fundamental level. nih.gov

Molecular Dynamics (MD): Simulating the dynamic behavior of the atoms and molecules over time to understand thermal properties, phase transitions, and interactions within a composite material.

Coarse-Graining and Mesoscale Models: Bridging the gap from the atomic to the macroscopic scale to predict bulk material properties such as thermal conductivity and mechanical stability, which are crucial for engineering applications. rsc.org

By integrating these computational approaches, researchers can build a comprehensive model that links the atomic arrangement to the performance of this compound in applications like energy storage, enabling the in silico design of new and improved materials. nih.gov

Integration with Emerging Technologies in Materials Science

The future potential of this compound will be realized through its integration with cutting-edge technologies that are transforming materials science.

One of the most significant emerging technologies is machine learning (ML) . rsc.orgtum.de By training ML models on existing experimental and computational data, it will be possible to rapidly screen vast numbers of potential composite materials. These models can predict the properties of new materials based on their composition and structure, drastically accelerating the discovery of advanced materials with optimal hydrogen storage characteristics or catalytic activity. This data-driven approach can bypass the time-consuming process of synthesizing and testing each candidate material individually. nih.gov